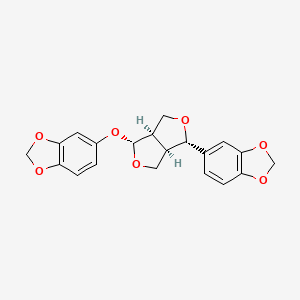
Sesamolin
Übersicht
Beschreibung
Sesamolin is a naturally occurring lignan found in sesame seeds (Sesamum indicum L.) . It is one of the major lignans in sesame oil, alongside sesamin and sesamol . This compound is known for its significant antioxidant properties and various pharmacological activities, including neuroprotective, anticancer, and anti-inflammatory effects .
Wissenschaftliche Forschungsanwendungen
Sesamolin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as an antioxidant to enhance the stability of oils and other food products .
- Studied for its potential to inhibit the oxidation of other compounds .
Biology:
- Exhibits neuroprotective activity by reducing reactive oxygen species and inhibiting apoptosis in neuron cells .
- Demonstrates antimelanogenesis activity by affecting the expression of melanogenic enzymes in skin cells .
Medicine:
- Shows anticancer activity by inhibiting the proliferation and migration of cancer cells, including human colon cancer cells .
- Enhances the cytolytic activity of immune cells against tumor cells .
Industry:
Wirkmechanismus
Target of Action
Sesamolin, a naturally occurring lignan found in sesame seeds, has been identified to target several key proteins and enzymes in the body. It has been shown to possess neuroprotective activity against hypoxia-induced reactive oxygen species (ROS) and oxidative stress in neuron cells . In skin cancer, this compound targets the expression of melanogenic enzymes . Furthermore, it has been identified as an inhibitor of MYH14, a member of the myosin family .
Mode of Action
This compound interacts with its targets to bring about various changes in cellular processes. It reduces ROS and inhibits apoptosis in neuron cells, thereby exhibiting neuroprotective activity . In skin cancer, it affects the expression of melanogenic enzymes, exhibiting antimelanogenesis . As an MYH14 inhibitor, this compound disrupts the interplay between MYH14 and MYH9, repressing MYH9-regulated Wnt/β-catenin signaling .
Biochemical Pathways
This compound influences several biochemical pathways. It has been shown to inhibit the activation of the JAK2/STAT3 pathway in colon cancer cells . In endometrial cancer, it suppresses the MYH9/GSK3β/β-catenin signaling pathway . This compound also influences metabolomics pathways including caffeine metabolism, steroid hormone biosynthesis, and cysteine and methionine metabolism .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its physicochemical properties. Therefore, solubility enhancement is needed for further investigation and determination of its pharmacological activity profiles .
Result of Action
The action of this compound results in various molecular and cellular effects. It reduces ROS and inhibits apoptosis in neuron cells, providing neuroprotective effects . In skin cancer, it inhibits melanogenesis . It also exhibits anticancer activity based on antiproliferation and inhibition of migration in human colon cancer cells . Furthermore, this compound stimulates immune cells to enhance the cytolytic activity to kill Burkitt’s lymphoma cells .
Biochemische Analyse
Biochemical Properties
Sesamolin interacts with various enzymes and proteins in biochemical reactions . It has been reported to have pharmacological properties, such as decreasing blood lipids, lowering cholesterol levels, providing anti-proliferative activity, and anti-inflammatory function .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes . It exhibits neuroprotective activity against hypoxia-induced reactive oxygen species (ROS) and oxidative stress in neuron cells by reducing the ROS and inhibiting apoptosis . In skin cancer, this compound exhibited antimelanogenesis by affecting the expression of the melanogenic enzymes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It has anticancer activity based on antiproliferation and inhibition of migration demonstrated in human colon cancer cells . In addition, treatment with this compound could stimulate immune cells to enhance the cytolytic activity to kill Burkitt’s lymphoma cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The core sesame germplasm in China has a broad variation from 2.49 to 18.01 mg/g with an average of 8.54 mg/g in total of sesamin and this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The toxicity and safety of this compound have not been reported .
Metabolic Pathways
This compound is involved in various metabolic pathways . There is less information on the experimental study in vivo .
Subcellular Localization
The limited aqueous solubility of this compound becomes the main problem, which affects its pharmacological activity in the in vitro experiment and clinical efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sesamolin can be synthesized through the dimerization of coniferyl alcohol, followed by the formation of dioxoles, oxidation, and glycosylation . The synthetic routes involve multiple steps, including the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, this compound is typically extracted from sesame oil using various chromatography techniques. These include silica gel column chromatography, counter-current chromatography, preparative high-performance liquid chromatography, and centrifugal partition chromatography . The extraction process involves the use of solvents such as n-hexane, ethyl acetate, ethanol, and water in specific proportions to isolate this compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sesamolin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include sesamol, sesaminol, and their respective epimers .
Vergleich Mit ähnlichen Verbindungen
Sesamolin is often compared with other lignans found in sesame seeds, such as sesamin, sesamol, and sesaminol .
Sesamin: Like this compound, sesamin is a major lignan in sesame oil with antioxidant and anticancer properties.
Sesamol: Sesamol is a minor lignan with potent antioxidant properties.
Sesaminol: Sesaminol is another lignan with antioxidant and neuroprotective effects.
This compound’s uniqueness lies in its combination of antioxidant, neuroprotective, and anticancer activities, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)27-12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMNWJVJUKMZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2OC3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871740 | |
| Record name | 5-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl}-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sesamolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
526-07-8 | |
| Record name | Sesamolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
| Record name | Sesamolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)
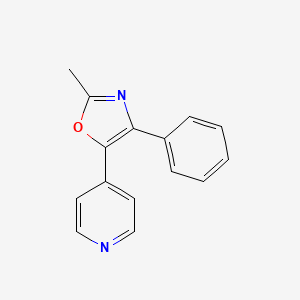
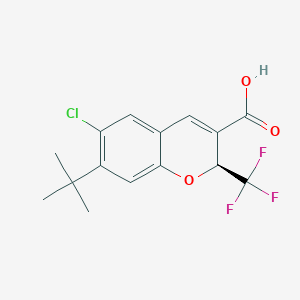
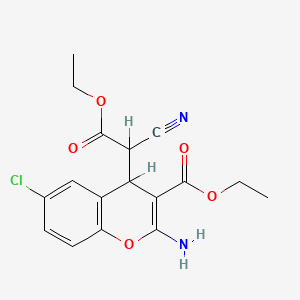

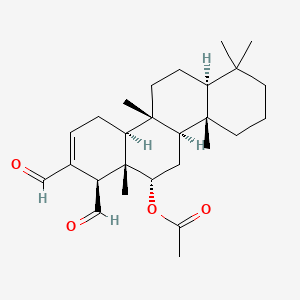

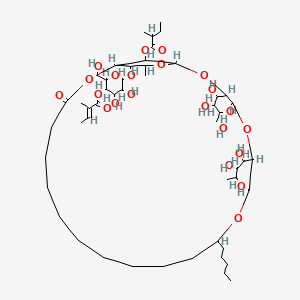
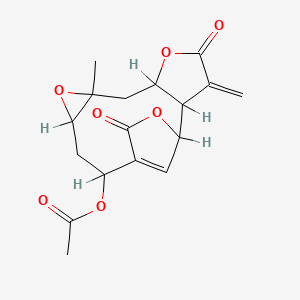
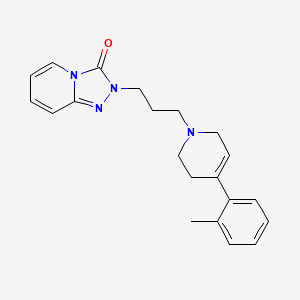
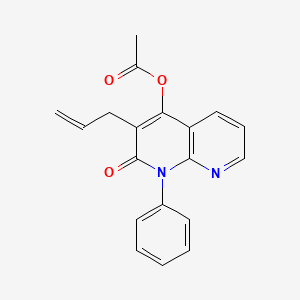
![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)

